

Solubility of Methoprene-d7 in common organic solvents

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Compound of Interest

Compound Name: Methoprene-d7

Cat. No.: B12389398

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A Technical Guide to the Solubility of Methoprene-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Methoprene-d7** in common organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require precise solubility data for experimental design, formulation, and analytical method development.

Introduction to Methoprene-d7

Methoprene is an insect growth regulator that acts as a juvenile hormone (JH) analog, disrupting the life cycle of insects by preventing them from reaching maturity and reproducing. [1] **Methoprene-d7** is a deuterated isotopologue of Methoprene, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analytical studies, such as mass spectrometry-based assays, for the detection and quantification of Methoprene in various matrices.

Accurate solubility data for **Methoprene-d7** is fundamental for the preparation of stock solutions, calibration standards, and formulations used in toxicological, environmental, and drug metabolism studies.

Physical and Chemical Properties

While specific data for **Methoprene-d7** is limited, the physical and chemical properties are expected to be very similar to that of Methoprene.

Property	Value	Reference
Chemical Formula	C ₁₉ D ₇ H ₂₇ O ₃	[2]
Molecular Weight	317.51 g/mol	[2]
Appearance	Pale yellow or amber liquid	[3][4]
Odor	Faint fruity odor	
Boiling Point	100 °C at 0.05 mmHg	
Density	0.9261 g/mL at 20 °C	

Solubility of Methoprene in Organic Solvents

Quantitative solubility data for **Methoprene-d7** is not readily available in the literature. However, the solubility of its non-deuterated counterpart, Methoprene, provides a reliable estimate due to the chemical similarities. Methoprene is generally described as being soluble or miscible in most organic solvents.

The following table summarizes the available quantitative solubility data for Methoprene in several common organic solvents.

Solvent	Solubility (g/L) at 20°C	Solubility (mg/mL)	Reference
Acetone	>500	>500	
Hexane	>500	>500	
Methanol	>450	>450	
Ethanol	approx. 10,000	~10	
Dimethylformamide (DMF)	approx. 20,000	~20	
Dimethyl sulfoxide (DMSO)	Not specified	50	

Note: The data presented is for (S)-(+)-Methoprene or technical grade Methoprene, which serves as a close proxy for **Methoprene-d7**.

Experimental Protocol for Solubility Determination

A definitive experimental protocol for determining the solubility of **Methoprene-d7** has not been published. However, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This method is considered reliable for generating accurate solubility data.

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by allowing them to equilibrate over a period of time. An excess of the solid compound is added to the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

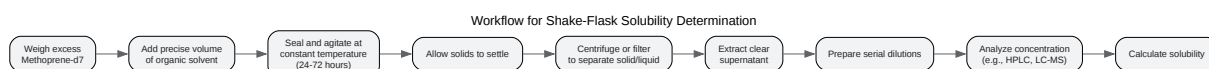
Detailed Methodology

- Preparation: Accurately weigh an excess amount of **Methoprene-d7** into a series of vials or flasks.
- Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

- **Equilibration:** Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 20°C or 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the samples to stand undisturbed for a period to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, the supernatant can be centrifuged or filtered through a fine-pored filter (e.g., 0.22 µm PTFE).
- **Quantification:** Carefully extract an aliquot of the clear supernatant. Prepare serial dilutions of this solution.
- **Analysis:** Determine the concentration of **Methoprene-d7** in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection (LC-MS).
- **Calculation:** Using the determined concentration and the dilution factor, calculate the solubility of **Methoprene-d7** in the solvent, typically expressed in mg/mL or g/L.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.



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Caption: A flowchart of the shake-flask method for solubility testing.

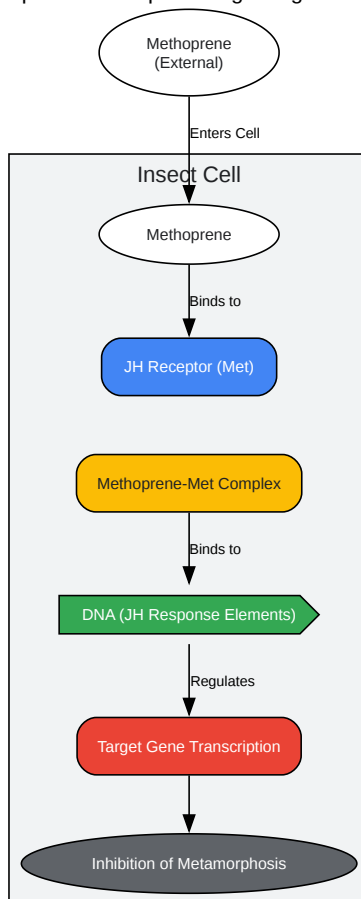
Mechanism of Action and Signaling Pathway

Methoprene's biological activity stems from its ability to mimic the natural juvenile hormone in insects. It binds to and activates the juvenile hormone receptor, a protein known as "Methoprene-tolerant" (Met). This activation leads to the regulation of gene expression that

ultimately inhibits the insect's metamorphosis from the larval to the adult stage, thereby controlling the pest population.

The simplified signaling pathway is depicted below.

Simplified Methoprene Signaling Pathway



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Caption: Methoprene binds to the Met receptor, regulating gene transcription.

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